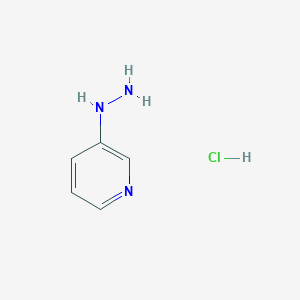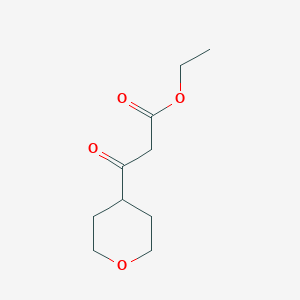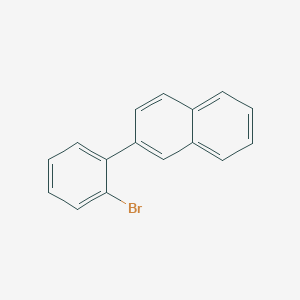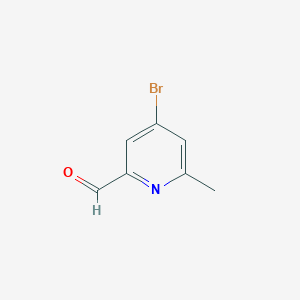![molecular formula C12H15N3O2 B1344831 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine CAS No. 214472-06-7](/img/structure/B1344831.png)
4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine , also known by other names such as 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic Acid and 4-(Boc-aminomethyl)pyridine-2-carboxylic Acid , is a chemical compound with the molecular formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol . It appears as a white to pale yellow powder or crystalline substance .
科学的研究の応用
Synthetic Strategies and Biological Significance
4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine serves as a chemical intermediate in the synthesis of various heterocyclic compounds due to its reactive scaffold. It is instrumental in the development of pharmaceuticals with diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. Its significance in medicinal chemistry stems from its role in facilitating the synthesis of compounds with promising therapeutic potentials. This chemical is a pivotal starting material for creating 2-oxo-3-cyanopyridine derivatives, recognized for their comprehensive biological activities. These derivatives have been explored for their roles as anticancer agents, HIV-1 non-nucleoside reverse transcriptase inhibitors, and cardiotonic agents, showcasing the chemical's foundational importance in drug development and organic synthesis (Ghosh et al., 2015).
Contribution to Environmental Science
While the direct environmental applications of this compound were not explicitly mentioned in the literature, its structural relatives, such as 2,4-D and other phenoxy herbicides, have been extensively studied for their environmental behavior, sorption to soil and organic matter, and biodegradation pathways. These studies provide insights into how structurally related compounds interact with the environment, potentially offering a basis for understanding the environmental fate and behavior of this compound. For instance, research on sorption of phenoxy herbicides indicates that soil organic matter and iron oxides are significant sorbents, highlighting the importance of considering soil chemistry in evaluating the environmental impact of organic compounds (Werner et al., 2012).
Innovative Material Development
In the realm of materials science, chemical intermediates like this compound contribute to the development of new biopolymers and nanomaterials. For example, xylan derivatives, through chemical modification, yield ethers and esters with unique properties tailored for specific applications, including drug delivery systems. This showcases the broader applicability of such chemical intermediates in creating innovative materials with potential uses in biotechnology and nanotechnology (Petzold-Welcke et al., 2014).
作用機序
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Detailed studies are required to observe and understand the result of the compound’s action on a cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
特性
IUPAC Name |
tert-butyl N-[(2-cyanopyridin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-9-4-5-14-10(6-9)7-13/h4-6H,8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMVGHFPBFHBTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632684 |
Source


|
| Record name | tert-Butyl [(2-cyanopyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214472-06-7 |
Source


|
| Record name | tert-Butyl [(2-cyanopyridin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1344755.png)



![2,7-Diazaspiro[4.5]decan-1-one](/img/structure/B1344770.png)







